PF-04753299 is a synthetic compound identified as a potent inhibitor of LpxC, which is a crucial enzyme involved in the biosynthesis of lipopolysaccharide (LPS) lipid A in Gram-negative bacteria. The compound has a chemical structure characterized by a sulfonamide moiety, contributing to its inhibitory activity. Its efficacy is notable, with an IC50 value of approximately 1.37 nM, indicating its high potency against LpxC . This compound is primarily utilized in research to understand bacterial resistance mechanisms and the role of LpxC in bacterial survival.
PF-04753299 functions by binding to the active site of LpxC, inhibiting its deacetylase activity. This inhibition disrupts the biosynthetic pathway of lipid A, which is essential for the structural integrity of the bacterial outer membrane. The binding mechanism involves chelation of the catalytic zinc ion within LpxC, which is crucial for its enzymatic function. The presence of a hydroxamic acid moiety in PF-04753299 is vital for this interaction, as it mimics the natural substrate of LpxC .
The biological activity of PF-04753299 is primarily linked to its role as an LpxC inhibitor. By inhibiting this enzyme, PF-04753299 effectively disrupts the synthesis of lipid A, leading to increased susceptibility of bacteria to host immune responses and antibiotics. Studies have shown that treatment with PF-04753299 results in significant alterations in the membrane composition and integrity of Escherichia coli, highlighting its potential as a therapeutic agent against Gram-negative bacterial infections .
The synthesis of PF-04753299 involves several steps that typically include the formation of the sulfonamide group and subsequent modifications to achieve the desired chemical structure. While specific synthetic routes are proprietary and not fully disclosed in public literature, general methods for synthesizing similar compounds often involve:
This multi-step synthesis requires careful control of reaction conditions to ensure high yield and purity .
PF-04753299 is primarily used in microbiological research to study bacterial resistance mechanisms and the role of LpxC in pathogenicity. Its applications include:
Interaction studies have demonstrated that PF-04753299 binds specifically to LpxC, stabilizing its structure and altering its thermal properties. Thermal shift assays indicate that PF-04753299 increases the melting temperature of LpxC, suggesting strong binding affinity . Additionally, deep mutational scanning has identified critical residues within LpxC that interact with PF-04753299, providing insights into potential resistance mechanisms that may arise from mutations at these sites .
PF-04753299 shares structural similarities with several other compounds that inhibit LpxC or related enzymes. Notable similar compounds include:
Compound Name | Structure Type | IC50 (nM) | Unique Features |
---|---|---|---|
PF-05081090 | Sulfonamide derivative | 2.5 | Slightly less potent than PF-04753299 |
CHIR-090 | Hydroxamic acid derivative | 0.9 | Binds at the catalytic site; known for broad-spectrum activity |
BB-78485 | Sulfonamide derivative | 8 | Distinct binding characteristics compared to PF series |
L-161,240 | Aryl-oxazoline derivative | 5 | Different mechanism; targets another enzyme pathway |
The uniqueness of PF-04753299 lies in its high selectivity for LpxC over other potential targets, making it a valuable tool for studying bacterial lipid biosynthesis without affecting other cellular processes significantly .
The development of PF-04753299 emerged from systematic medicinal chemistry efforts focused on optimizing LpxC inhibition for therapeutic applications. The compound exhibits remarkable potency with an inhibition constant (IC50) of 1.37 nanomolar against the LpxC enzyme, demonstrating exceptional selectivity over a panel of sixteen human matrix metalloproteinases with inhibition constants exceeding one micromolar for all tested enzymes. This selectivity profile represents a significant achievement in the field, addressing previous concerns about off-target effects that had plagued earlier LpxC inhibitor development programs.
The compound's structural design incorporates a biphenyl methylsulfone core with a hydroxamic acid moiety, reflecting sophisticated understanding of the LpxC enzyme's active site architecture. PF-04753299's chemical identity is defined by the IUPAC name (2R)-4-Biphenyl-4-yl-N-hydroxy-2-methyl-2-(methylsulfonyl)butanamide, with the CAS registry number 1289620-49-0. The compound's three-dimensional structure incorporates stereochemical considerations that contribute to its enhanced potency and selectivity profile.
Antimicrobial activity studies have demonstrated PF-04753299's broad-spectrum efficacy against multiple gram-negative pathogens. The compound exhibits minimal inhibitory concentration 90% (MIC90) values of 2 micrograms per milliliter against Escherichia coli, 4 micrograms per milliliter against Pseudomonas aeruginosa, and 16 micrograms per milliliter against Klebsiella pneumoniae. These activity profiles indicate substantial potency across diverse bacterial species, with particular effectiveness against Escherichia coli strains.
PF-04753299 occupies a distinctive position within the evolving landscape of LpxC inhibitor research, representing advances in both potency and selectivity compared to earlier generation compounds. The historical progression of LpxC inhibitors began with the discovery of L-573,655, an aryloxazoline derivative that provided the foundational understanding for subsequent inhibitor design efforts. This was followed by the development of TU-514, a substrate-based hydroxamate inhibitor that integrated hydroxamic acid functionality into a tetrahydropyran ring structure.
The field subsequently progressed through multiple generations of inhibitors, including BB-78485, LPC-009, CHIR-090, and ACHN-975, each contributing to the understanding of structure-activity relationships within this chemical class. ACHN-975 represented a significant milestone as the first LpxC inhibitor to advance to clinical phase I trials, demonstrating superior antibacterial activities against both susceptible and resistant Pseudomonas aeruginosa strains compared to established clinical antimicrobials such as tobramycin, ciprofloxacin, ceftazidime, imipenem, and mupirocin.
However, clinical development of ACHN-975 was terminated due to off-target cardiovascular effects, highlighting the challenges inherent in developing LpxC inhibitors for therapeutic applications. This setback underscored the critical importance of achieving selectivity for the bacterial target while avoiding interactions with human zinc-containing enzymes. PF-04753299's demonstrated selectivity over human matrix metalloproteinases represents a significant advancement in addressing these selectivity challenges.
The compound's positioning is further contextualized by comparison with other contemporary LpxC inhibitors in preclinical and clinical development. Recent advances in the field include LPC-233, which has demonstrated promising preclinical safety profiles and oral bioavailability. The continued development of multiple LpxC inhibitor chemotypes reflects the sustained interest in this target despite historical development challenges.
The historical development of bacterial lipid A biosynthesis inhibitors represents a systematic evolution of understanding regarding gram-negative bacterial cell envelope vulnerabilities. The initial recognition of lipid A as a potential therapeutic target emerged from fundamental research into bacterial lipopolysaccharide structure and function, with early work demonstrating that lipid A constitutes the toxic component of bacterial endotoxin and serves as an essential structural element of the gram-negative bacterial outer membrane.
The scientific foundation for targeting lipid A biosynthesis was established in the mid-1980s through research at Merck Research Laboratories, preceding the actual discovery of the LpxC enzyme itself. These early investigations utilized phenotypic screening approaches to identify compounds capable of disrupting bacterial cell envelope integrity, leading to the recognition that specific enzymatic steps in lipid A biosynthesis could serve as viable antimicrobial targets.
The first synthetic antibacterials demonstrated to inhibit lipid A biosynthesis were identified in 1996, specifically targeting the second enzyme in the pathway, a unique deacetylase that would later be identified as LpxC. These early inhibitors were characterized as chiral hydroxamic acids bearing specific hydrophobic aromatic moieties, with the most potent analog demonstrating an inhibition constant of approximately 50 nanomolar and minimal inhibitory concentrations of approximately one microgram per milliliter against Escherichia coli.
The progression from these early discoveries to more sophisticated inhibitor designs involved systematic medicinal chemistry optimization guided by increasing understanding of LpxC enzyme structure and mechanism. The University of Washington and Chiron collaboration, funded by the Cystic Fibrosis Foundation, represented a pivotal development in the field by focusing specifically on Pseudomonas aeruginosa LpxC enzyme rather than the Escherichia coli enzyme used in earlier projects. This strategic shift proved critical for developing inhibitors capable of activity against Pseudomonas aeruginosa, which had proven refractory to earlier inhibitor designs.
Contemporary understanding of lipid A biosynthesis inhibition has been enhanced by comprehensive metabolic and proteomic studies demonstrating the cellular responses to LpxC inhibition. Research has shown that LpxC inhibitor treatment results in characteristic cellular morphological changes, with bacteria becoming shorter and wider, accompanied by membrane integrity disruption as evidenced by propidium iodide permeability. These studies have also revealed complex regulatory responses involving fatty acid biosynthesis enzymes, particularly FabA and FabB, reflecting the interconnected nature of lipid A and fatty acid biosynthetic pathways.
The intellectual property landscape surrounding PF-04753299 and related LpxC inhibitors reflects the significant commercial interest in developing novel antimicrobial agents targeting gram-negative bacteria. The compound appears in multiple patent databases and chemical registry systems, indicating comprehensive intellectual property protection strategies typical of pharmaceutical development programs.
The broader patent landscape for LpxC inhibitors encompasses multiple chemical scaffolds and structural modifications, reflecting the extensive medicinal chemistry efforts undertaken by pharmaceutical companies and academic institutions. Patent activity in this field has been particularly intensive given the urgent medical need for novel antimicrobial agents effective against multidrug-resistant gram-negative pathogens.
Historical patent filings in the LpxC inhibitor field demonstrate a progression from broad chemical class claims to more specific structure-activity relationship refinements. Early patents typically claimed broad hydroxamic acid scaffolds with general structural features, while subsequent filings have focused on specific substitution patterns and stereochemical configurations that confer improved potency, selectivity, or pharmacological properties.
The evolution of patent strategies in this field also reflects changing regulatory requirements and competitive landscapes. Patent applicants have increasingly emphasized not only basic chemical composition claims but also specific methods of use, pharmaceutical formulations, and combination therapy approaches. This trend reflects the recognition that successful development of LpxC inhibitors requires addressing multiple technical challenges beyond basic enzymatic inhibition.
Recent patent activity has expanded to include intellectual property protection for diagnostic methods, resistance detection strategies, and companion diagnostic approaches that could support clinical development of LpxC inhibitors. This broader patent landscape indicates the maturation of the field from basic research discovery to comprehensive commercial development strategies.
Table 1: Comparative Activity Profile of PF-04753299 Against Selected Gram-Negative Pathogens
Table 2: Historical Timeline of Major LpxC Inhibitor Development Milestones
PF-04753299 is systematically named as (2R)-N-hydroxy-2-methyl-2-methylsulfonyl-4-(4-phenylphenyl)butanamide according to IUPAC nomenclature standards [1]. The compound is also designated by several alternative chemical names including (2R)-4-Biphenyl-4-yl-N-hydroxy-2-methyl-2-(methylsulfonyl)butanamide and α(R)-N-Hydroxy-α-methyl-α-(methylsulfonyl)-[1,1′-biphenyl]-4-butanamide [2].
The molecular formula of PF-04753299 is C18H21NO4S, with a molecular weight of 347.43 g/mol [1] [3]. The compound bears the Chemical Abstracts Service (CAS) registry number 1289620-49-0 [1] [4]. The structure features a biphenyl moiety connected through a butanamide chain to a hydroxamic acid functional group, with a methylsulfonyl substituent at the alpha position [1].
Property | Value | Reference |
---|---|---|
IUPAC Name | (2R)-N-hydroxy-2-methyl-2-methylsulfonyl-4-(4-phenylphenyl)butanamide | [1] |
Molecular Formula | C18H21NO4S | [1] [3] |
Molecular Weight | 347.43 g/mol | [1] [3] |
CAS Number | 1289620-49-0 | [1] [4] |
ChEMBL ID | CHEMBL1956115 | [1] |
The structural identification is further supported by the International Chemical Identifier (InChI) string: InChI=1S/C18H21NO4S/c1-18(17(20)19-21,24(2,22)23)13-12-14-8-10-16(11-9-14)15-6-4-3-5-7-15/h3-11,21H,12-13H2,1-2H3,(H,19,20)/t18-/m1/s1 [1]. The corresponding InChIKey is GDYIQUFNICPYHF-GOSISDBHSA-N [1].
PF-04753299 contains one defined stereocenter at the C2 position of the butanamide chain, designated with (R)-configuration [1]. The absolute configuration is explicitly indicated in the systematic name through the (2R) designation, establishing the spatial arrangement of substituents around the chiral carbon atom [1]. The compound possesses a defined atom stereocenter count of 1 with no undefined stereocenters [1].
The SMILES notation incorporating stereochemical information is represented as CC@@(C(=O)NO)S(=O)(=O)C [2] [18]. The double at symbol (@@) in the SMILES string indicates the R-configuration at the chiral center [2]. This stereochemical specification is critical for the compound's biological activity and distinguishes it from potential stereoisomeric variants [25].
Stereochemical Parameter | Value |
---|---|
Defined Atom Stereocenters | 1 |
Undefined Atom Stereocenters | 0 |
Absolute Configuration | (2R) |
Chiral Center Position | C2 of butanamide chain |
PF-04753299 exhibits distinct physicochemical characteristics that influence its solubility, stability, and biological interactions [2] [18]. The compound appears as a white to light brown solid powder at room temperature [2] [18]. The calculated partition coefficient (XLogP3-AA) is 2.6, indicating moderate lipophilicity [1].
The molecular structure contains two hydrogen bond donors and four hydrogen bond acceptors, contributing to its interaction capabilities [1]. The topological polar surface area is calculated as 91.9 Ų, which falls within the range associated with good membrane permeability [1]. The compound possesses six rotatable bonds, providing structural flexibility [1].
Property | Value | Method/Reference |
---|---|---|
Physical Appearance | White to light brown solid | [2] [18] |
XLogP3-AA | 2.6 | Computed by XLogP3 3.0 [1] |
Hydrogen Bond Donors | 2 | Computed by Cactvs 3.4.8.18 [1] |
Hydrogen Bond Acceptors | 4 | Computed by Cactvs 3.4.8.18 [1] |
Rotatable Bonds | 6 | Computed by Cactvs 3.4.8.18 [1] |
Topological Polar Surface Area | 91.9 Ų | Computed by Cactvs 3.4.8.18 [1] |
Heavy Atom Count | 24 | Computed by PubChem [1] |
Exact Mass | 347.11912932 Da | Computed by PubChem 2.2 [1] |
Monoisotopic Mass | 347.11912932 Da | Computed by PubChem 2.2 [1] |
Solubility studies demonstrate that PF-04753299 is soluble in dimethyl sulfoxide at concentrations of approximately 20 mg/mL, producing clear solutions [2] [18]. The compound shows solubility in dimethyl sulfoxide at 34.7 mg/mL according to alternative measurements [21]. The solubility profile indicates limited aqueous solubility but good dissolution in organic solvents [9].
Spectroscopic analysis of PF-04753299 provides comprehensive structural confirmation through multiple analytical techniques [6] [8]. Nuclear magnetic resonance spectroscopy data indicates consistency with the proposed molecular structure [6]. Liquid chromatography-mass spectrometry analysis confirms the molecular identity and purity specifications [8].
The hydroxamic acid functional group in PF-04753299 exhibits characteristic spectroscopic properties [25] [27]. Hydroxamic acids demonstrate distinct absorption characteristics due to their ability to exist in tautomeric forms, with the keto form predominating in acidic conditions and the iminol form in basic environments [25] [27]. The biphenyl moiety contributes to the compound's spectroscopic signature through its aromatic system [26].
Analytical Method | Result | Reference |
---|---|---|
Nuclear Magnetic Resonance | Consistent with structure | [6] |
Liquid Chromatography-Mass Spectrometry | Consistent with structure | [8] |
Purity by Liquid Chromatography-Mass Spectrometry | 99.58% | [8] |
Appearance Analysis | White to off-white solid | [8] |
The biphenyl component exhibits fluorescent properties with excitation and emission characteristics that contribute to the overall spectroscopic profile [26]. The methylsulfonyl group provides additional spectroscopic markers for structural identification and purity assessment [2] [18].
PF-04753299 demonstrates favorable stability characteristics under appropriate storage conditions [2] [18] [21]. The compound maintains stability as a powder when stored at -20°C for up to 3 years [5] [8]. At room temperature storage, the stability profile is reduced compared to refrigerated conditions [2].
Chemical stability studies indicate that PF-04753299 solutions should be used promptly after preparation to maintain compound integrity [13]. The hydroxamic acid functional group contributes to the compound's reactivity profile, as hydroxamic acids are more reactive than conventional amides [25] [27]. Storage recommendations emphasize the importance of maintaining low temperatures and minimizing exposure to moisture and light [5] [21].
Storage Condition | Stability Duration | Reference |
---|---|---|
Powder at -20°C | 3 years | [5] [8] |
Powder at 4°C | 2 years | [5] |
Solution at -80°C | 6 months | [5] [8] |
Solution at -20°C | 1 month | [5] [8] |
Room Temperature | Not recommended for long-term | [2] |
Thermal stability assessments using differential scanning calorimetry and thermal shift assays reveal that the compound undergoes thermal transitions consistent with its molecular structure [22]. The methylsulfonyl group and hydroxamic acid moiety influence the thermal behavior and degradation pathways of the compound [22]. Stability studies emphasize the importance of protecting the compound from repeated freeze-thaw cycles to maintain chemical integrity [6].